molecular formula C16H18ClN3O3S B6106948 METHYL 1-(SEC-BUTYL)-6-CHLORO-7-CYCLOPROPYL-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

METHYL 1-(SEC-BUTYL)-6-CHLORO-7-CYCLOPROPYL-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

Cat. No.: B6106948
M. Wt: 367.9 g/mol
InChI Key: AYXMCBKWDSKTSG-UHFFFAOYSA-N
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Description

METHYL 1-(SEC-BUTYL)-6-CHLORO-7-CYCLOPROPYL-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a sec-butyl group, a chloro substituent, a cyclopropyl ring, and a sulfanyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 1-(SEC-BUTYL)-6-CHLORO-7-CYCLOPROPYL-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials, such as substituted pyrimidines, with reagents like sec-butyl halides, cyclopropyl ketones, and thiols under controlled conditions. Catalysts such as ZnCl2 or CuI are often used to facilitate these reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Post-reaction, the compound is typically purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 1-(SEC-BUTYL)-6-CHLORO-7-CYCLOPROPYL-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of the carbonyl group produces alcohols.

Scientific Research Applications

METHYL 1-(SEC-BUTYL)-6-CHLORO-7-CYCLOPROPYL-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 1-(SEC-BUTYL)-6-CHLORO-7-CYCLOPROPYL-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, such as the inhibition of inflammatory pathways or the promotion of neuroprotection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 1-(SEC-BUTYL)-6-CHLORO-7-CYCLOPROPYL-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is unique due to its combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its sec-butyl, chloro, cyclopropyl, and sulfanyl groups contribute to its versatility in chemical reactions and potential therapeutic applications.

Properties

IUPAC Name

methyl 1-butan-2-yl-6-chloro-7-cyclopropyl-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3S/c1-4-7(2)20-13-10(14(21)19-16(20)24)9(15(22)23-3)11(17)12(18-13)8-5-6-8/h7-8H,4-6H2,1-3H3,(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXMCBKWDSKTSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C2=NC(=C(C(=C2C(=O)NC1=S)C(=O)OC)Cl)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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